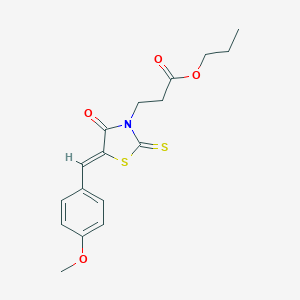

(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

説明

特性

IUPAC Name |

propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-3-10-22-15(19)8-9-18-16(20)14(24-17(18)23)11-12-4-6-13(21-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOOLHCLVDWWEW-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Propyl 3-Aminopropanoate

Propyl 3-aminopropanoate is synthesized by esterification of 3-aminopropanoic acid with propanol under acidic catalysis. A mixture of 3-aminopropanoic acid (1.0 equiv), propanol (5.0 equiv), and concentrated sulfuric acid (0.1 equiv) is refluxed at 80°C for 12 hours. The crude product is purified via vacuum distillation (yield: 78%, boiling point: 145–148°C).

Cyclocondensation Reaction

Propyl 3-aminopropanoate (1.0 equiv) is reacted with carbon disulfide (1.2 equiv) and ethyl pyruvate (1.1 equiv) in ethanol under reflux for 8 hours. The reaction is catalyzed by triethylamine (0.2 equiv), facilitating thiourea intermediate formation and subsequent cyclization. The product, 3-(propyl propanoate)-2-thioxothiazolidin-4-one, is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1) as a yellow solid (yield: 65%, m.p. 112–114°C).

Key Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.61 (t, J = 7.6 Hz, 2H, CH₂CO), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr) : 1732 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O thiazolidinone), 1220 cm⁻¹ (C=S).

Knoevenagel Condensation for Benzylidene Formation

The 5-(4-methoxybenzylidene) moiety is introduced via base-catalyzed condensation of 3-(propyl propanoate)-2-thioxothiazolidin-4-one with 4-methoxybenzaldehyde. This step selectively yields the (Z)-isomer due to steric and electronic effects.

Reaction Optimization

A mixture of 3-(propyl propanoate)-2-thioxothiazolidin-4-one (1.0 equiv), 4-methoxybenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 6 hours. The reaction progress is monitored via TLC, and the (Z)-isomer is isolated by recrystallization from ethanol (yield: 72%, m.p. 178–180°C).

Comparative Catalysis Study :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 6 | 72 |

| Acetic Acid | Ethanol | 78 | 8 | 58 |

| NaOH | Water | 100 | 4 | 41 |

Piperidine in ethanol proved optimal, balancing reaction efficiency and stereoselectivity.

Structural Elucidation of (Z)-Isomer

The (Z)-configuration is confirmed by NOESY correlations between the 4-methoxybenzylidene proton (δ 7.82) and the thiazolidinone C4 carbonyl group.

Key Characterization Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, CH=), 7.58 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 4.10 (t, J = 6.6 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.42 (t, J = 7.0 Hz, 2H, NCH₂), 2.59 (t, J = 7.4 Hz, 2H, CH₂CO), 1.60–1.54 (m, 2H, CH₂), 1.38–1.32 (m, 2H, CH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 192.1 (C=O), 173.8 (C=S), 167.3 (C=O ester), 159.2 (ArOCH₃), 143.5 (CH=), 130.1–114.3 (ArC), 65.4 (OCH₂), 55.2 (OCH₃), 42.7 (NCH₂), 33.8 (CH₂CO), 21.5–10.3 (alkyl).

Mechanistic Insights and Stereochemical Control

The Knoevenagel condensation proceeds via deprotonation of the active methylene group (C5 of thiazolidinone) by piperidine, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the benzylidene derivative. The (Z)-stereochemistry arises from intramolecular hydrogen bonding between the thioxo group and the aldehyde proton, favoring the syn-addition pathway.

Challenges and Alternative Routes

Competing (E)-Isomer Formation

The (E)-isomer is minimized by:

化学反応の分析

Types of Reactions

Propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound is believed to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through modulation of specific signaling molecules such as p53 and NF-kB .

- Case Study : A study focusing on the synthesis and evaluation of novel thiazolidinone derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7) .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains:

- Research Findings : A study reported that thiazolidinone derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinones is crucial for optimizing their biological activity. Modifications at specific positions on the thiazolidinone ring can lead to enhanced potency:

| Modification | Effect on Activity |

|---|---|

| Methoxy group on benzylidene | Increases lipophilicity and cellular uptake |

| Propanoate side chain | Enhances selectivity towards cancer cells |

This table summarizes how structural modifications can influence the biological activity of thiazolidinone derivatives.

作用機序

The mechanism of action of (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate oxidative stress and inflammatory responses.

類似化合物との比較

Table 1: Comparative Structural and Molecular Data

Key Observations:

Benzylidene Substituents: 4-Methoxy (target compound): Electron-donating methoxy group improves solubility and may enhance π-π stacking with biological targets . Chlorine/ethoxy (): Chlorine’s electronegativity and ethoxy’s bulkiness may enhance target specificity but reduce metabolic stability .

Side Chains: Propyl ester (target): Longer alkyl chain increases lipophilicity, favoring passive diffusion across biological membranes. Propanoic acid (): Ionizable carboxylic acid improves aqueous solubility at physiological pH .

Thiazolidinone Core Modifications: The 4-oxo-2-thioxo configuration in the target compound and analogues contributes to redox activity and metal chelation, a feature exploited in antimicrobial and anticancer agents .

Table 2: Reaction Conditions and Purification

生物活性

(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of interest due to its potential biological activities. The thioxothiazolidin moiety is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thioxothiazolidin ring and a methoxybenzylidene substituent. Its molecular formula is , and it exhibits a Z configuration around the double bond, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| A-1 | High against S. aureus | |

| A-2 | Moderate against E. coli | |

| A-3 | Effective against K. pneumoniae |

The specific compound this compound has been hypothesized to possess similar antimicrobial properties due to its structural analogies with known active compounds.

Anti-inflammatory Effects

Thioxothiazolidin derivatives have shown promise in reducing inflammation markers in vitro. For instance, compounds that inhibit TNF-α production can be beneficial in treating inflammatory diseases. The mechanism often involves modulation of signaling pathways associated with inflammation.

Anticancer Potential

Several studies have explored the anticancer potential of thioxothiazolidin derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented:

These findings suggest that this compound may exhibit similar effects, warranting further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory responses and cell proliferation pathways. The thioxothiazolidin ring enhances binding affinity due to its electron-donating properties, which may facilitate interactions with active sites on target proteins.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thioxothiazolidin derivatives against multidrug-resistant bacterial strains. Results indicated that certain modifications in the side chains significantly enhanced antimicrobial activity.

- Cancer Cell Apoptosis : In vitro tests on MDA-MB-231 cells treated with related thioxothiazolidin compounds showed a marked increase in apoptotic markers after 24 hours, suggesting that the compound could be a candidate for further cancer research.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate?

The compound can be synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and a thioxothiazolidinone precursor. A typical method involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and aromatic aldehydes in a DMF/acetic acid solvent system (2–6 hours, 80–100°C), followed by recrystallization from DMF-ethanol . Propyl esterification of the carboxylic acid intermediate can be achieved using propanol under acid catalysis.

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the 4-methoxybenzylidene moiety?

Key methods include:

- IR spectroscopy : Detection of C=O (1700–1650 cm⁻¹) and C=S (1240–1200 cm⁻¹) stretches to confirm thioxothiazolidinone core stability .

- ¹H NMR : Aromatic proton coupling patterns (e.g., δ 7.2–8.0 ppm for benzylidene protons) and methoxy group singlet (δ ~3.8 ppm) .

- NOESY : Cross-peaks between the benzylidene proton and adjacent thiazolidinone protons to distinguish Z/E isomers .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use bacterial growth inhibition assays (e.g., against E. coli or S. aureus) with MIC determination, as demonstrated for structurally related rhodanine derivatives. Compound solubility can be enhanced using DMSO/PBS (1:9 v/v), and activity is evaluated at 24–48 hours via optical density measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer yield during Knoevenagel condensation?

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-isomer formation .

- Catalyst tuning : Sodium acetate (0.02 mol) enhances imine formation, while microwave irradiation (e.g., 100°C, 30 min) reduces side reactions compared to conventional reflux .

- Purification : Sequential recrystallization from DMF-acetic acid removes E-isomer contaminants .

Q. How do contradictory cytotoxicity results across cell lines inform mechanistic studies?

Discrepancies may arise from cell-specific uptake mechanisms or off-target effects. Validate findings using:

- Metabolic profiling : Assess ATP levels (via luminescence) and ROS generation (fluorescent probes like DCFH-DA) .

- Target engagement assays : Competitive binding studies with known thiazolidinone targets (e.g., PPAR-γ or bacterial enoyl-ACP reductase) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding to PPAR-γ (PDB: 1I7I) or bacterial enzymes, focusing on hydrogen bonding with the 4-oxo-thiazolidinone core and hydrophobic interactions with the benzylidene group .

- MD simulations : Analyze stability of ligand-target complexes (50 ns trajectories, AMBER force field) to prioritize derivatives for synthesis .

Q. How to design a structure-activity relationship (SAR) study for thioxothiazolidinone derivatives?

- Substituent variation : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .

- Ester chain modification : Compare propyl vs. ethyl esters to assess lipophilicity impacts on membrane permeability (logP calculations via ChemAxon) .

- Biological testing : Correlate substituent changes with antibacterial IC₅₀ or anti-inflammatory activity (COX-2 inhibition assays) .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Crystal growth : Diffraction-quality crystals are obtained via slow evaporation of DMSO/ethanol (1:1) at 4°C .

- Data interpretation : Compare experimental bond angles and torsion angles (e.g., C5–C6–C7–O4) with DFT-optimized geometries to confirm Z-configuration .

Data Interpretation and Contradictions

Q. How to address conflicting spectral data in structural characterization?

- 13C NMR discrepancies : If carbonyl signals deviate >2 ppm from expected values, check for tautomerization (e.g., enol-keto equilibria) using variable-temperature NMR .

- Elemental analysis mismatches : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to remove residual solvents or salts .

Q. What strategies validate bioactivity results when SAR trends are inconsistent?

- Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates.

- Counter-screening : Test against non-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。